

# "spectroscopic data for 1,9-Caryolanediol 9-acetate"

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Compound of Interest

Compound Name: 1,9-Caryolanediol 9-acetate

Cat. No.: B12436104

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An in-depth technical guide on the spectroscopic data for **1,9-Caryolanediol 9-acetate** is currently unavailable due to the limited publicly accessible research on this specific compound. While the existence of this natural product is confirmed through its Chemical Abstracts Service (CAS) number 155488-34-9 and molecular formula C<sub>17</sub>H<sub>28</sub>O<sub>3</sub>, detailed experimental data remains largely unpublished in readily available scientific literature.[1][2][3]

A certificate of analysis from a commercial supplier indicates that the nuclear magnetic resonance (NMR) data is "consistent with structure," but the actual spectral data is not provided.[4] This suggests that the data exists but has not been disseminated in public research databases or publications.

This guide will, therefore, outline the general methodologies and expected spectroscopic characteristics for a compound of this nature, based on the known structure of **1,9-Caryolanediol 9-acetate**. It will also provide a logical workflow for the characterization of such a molecule.

### **General Spectroscopic Characteristics**

Based on the chemical structure of **1,9-Caryolanediol 9-acetate**, a bicyclic sesquiterpenoid, the following spectroscopic data would be anticipated:

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



<sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl groups, methylene protons, and methine protons of the caryolane skeleton. Key signals would include:

- Singlets for the methyl groups.
- A singlet for the acetate methyl group.
- Multiplets for the methylene and methine protons, with their chemical shifts and coupling constants being indicative of their stereochemical relationships.
- A downfield signal for the proton attached to the carbon bearing the acetate group.

<sup>13</sup>C NMR: The carbon NMR spectrum would display 17 distinct signals, corresponding to each carbon atom in the molecule. Expected signals include:

- Signals for the methyl carbons.
- Signals for the methylene carbons.
- Signals for the methine carbons.
- Quaternary carbon signals, including the one bearing the hydroxyl group and the gemdimethyl group.
- A signal for the carbonyl carbon of the acetate group at a downfield chemical shift.
- A signal for the carbon attached to the acetate oxygen.

### **Mass Spectrometry (MS)**

The mass spectrum would provide information on the molecular weight and fragmentation pattern of the molecule.

Molecular Ion (M+): A peak corresponding to the molecular weight of C<sub>17</sub>H<sub>28</sub>O<sub>3</sub> (280.4 g/mol ) would be expected.



• Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water (H<sub>2</sub>O) from the hydroxyl group, the loss of acetic acid (CH<sub>3</sub>COOH) from the acetate group, and cleavage of the bicyclic ring system.

### Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule:

- A broad absorption band in the region of 3200-3600 cm<sup>-1</sup> corresponding to the O-H stretching vibration of the hydroxyl group.
- A strong absorption band around 1735 cm<sup>-1</sup> due to the C=O stretching vibration of the ester (acetate) group.
- C-O stretching bands in the region of 1000-1300 cm<sup>-1</sup>.
- C-H stretching and bending vibrations for the aliphatic parts of the molecule.

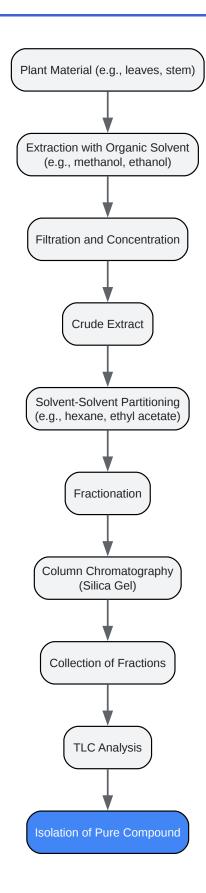
### **Hypothetical Experimental Protocols**

The following are generalized experimental protocols that would typically be employed for the isolation and spectroscopic analysis of a natural product like **1,9-Caryolanediol 9-acetate**.

### **Isolation of 1,9-Caryolanediol 9-acetate**

A general workflow for the isolation of a sesquiterpenoid from a plant source is depicted below.





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Caption: General workflow for the isolation of natural products.

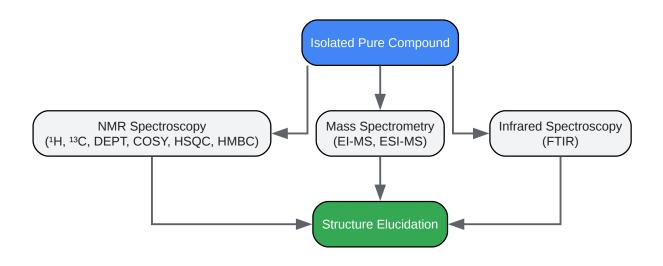


#### Methodology:

- Extraction: The dried and powdered plant material would be extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.
- Concentration: The solvent would be removed under reduced pressure to obtain a crude extract.
- Fractionation: The crude extract would be subjected to solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- Chromatography: The fraction containing the target compound (likely the ethyl acetate fraction) would be subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate).
- Isolation: Fractions would be collected and monitored by thin-layer chromatography (TLC).
   Fractions containing the pure compound would be combined and the solvent evaporated to yield 1,9-Caryolanediol 9-acetate.

### **Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic characterization of an isolated compound.



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Caption: Workflow for spectroscopic analysis and structure elucidation.

#### Methodology:

- NMR Spectroscopy: The purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) and analyzed by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of protons and carbons.
- Mass Spectrometry: The compound would be analyzed by a mass spectrometer to determine its molecular weight and fragmentation pattern.
- Infrared Spectroscopy: An IR spectrum would be recorded to identify the functional groups present in the molecule.
- Structure Elucidation: The data from all spectroscopic techniques would be combined to confirm the structure of **1,9-Caryolanediol 9-acetate**.

### **Data Presentation**

While the specific, experimentally determined data is not available in the public domain, a template for its presentation is provided below.

Table 1: Hypothetical <sup>1</sup>H NMR Data for **1,9-Caryolanediol 9-acetate** (in CDCl<sub>3</sub>)

Position	δ (ppm)	Multiplicity	J (Hz)
H-?	e.g., 4.85	e.g., dd	e.g., 10.5, 5.2
OAc	e.g., 2.05	e.g., s	
CH₃-?	e.g., 1.02	e.g., s	_
CH₃-?	e.g., 0.98	e.g., s	_

Table 2: Hypothetical <sup>13</sup>C NMR Data for **1,9-Caryolanediol 9-acetate** (in CDCl<sub>3</sub>)



Position	δ (ppm)
C-1	e.g., 75.3
C-9	e.g., 80.1
C=O	e.g., 170.5
OAc-CH₃	e.g., 21.4
CH₃-?	e.g., 29.8
CH₃-?	e.g., 15.6

Table 3: Hypothetical Mass Spectrometry Data for 1,9-Caryolanediol 9-acetate

m/z	Relative Intensity (%)	Assignment
280	e.g., 5	[M]+
262	e.g., 15	[M - H <sub>2</sub> O] <sup>+</sup>
220	e.g., 40	[M - CH₃COOH] <sup>+</sup>

Table 4: Hypothetical Infrared (IR) Data for 1,9-Caryolanediol 9-acetate

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400 (broad)	O-H stretch
~2950	C-H stretch (aliphatic)
~1735	C=O stretch (ester)
~1240	C-O stretch (ester)

# **Signaling Pathways and Biological Activity**



Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways of **1,9-Caryolanediol 9-acetate**. Research in this area would be necessary to determine its potential applications in drug development.

In conclusion, while **1,9-Caryolanediol 9-acetate** is a known chemical entity, a comprehensive public repository of its spectroscopic data is lacking. The information and templates provided in this guide are based on the expected chemical properties of its structure and serve as a framework for the future publication of its detailed characterization.

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